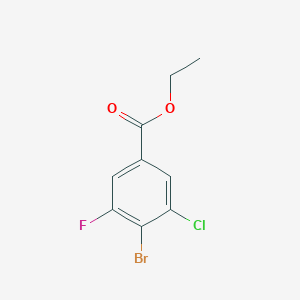
Ethyl 4-bromo-3-chloro-5-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-3-chloro-5-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-3-chloro-5-fluorobenzoate typically involves the esterification of 4-bromo-3-chloro-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-bromo-3-chloro-5-fluorobenzoic acid+ethanolH2SO4Ethyl 4-bromo-3-chloro-5-fluorobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-3-chloro-5-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine, chlorine, and fluorine atoms on the benzene ring can be targets for nucleophilic substitution reactions, leading to the formation of new compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.
Reduction: The major product is 4-bromo-3-chloro-5-fluorobenzyl alcohol.
Hydrolysis: The major product is 4-bromo-3-chloro-5-fluorobenzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-3-chloro-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-3-chloro-5-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of halogen atoms on the benzene ring can influence its reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-bromo-4-chloro-5-fluorobenzoate
- Ethyl 3-bromo-5-fluorobenzoate
- Ethyl 4-bromo-3-fluorobenzoate
Uniqueness
Ethyl 4-bromo-3-chloro-5-fluorobenzoate is unique due to the specific arrangement of halogen atoms on the benzene ring, which can influence its chemical reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct properties and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H7BrClFO2 |
|---|---|
Peso molecular |
281.50 g/mol |
Nombre IUPAC |
ethyl 4-bromo-3-chloro-5-fluorobenzoate |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4H,2H2,1H3 |
Clave InChI |
REQVYCJONYURPF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C(=C1)Cl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate](/img/structure/B14773864.png)

![5-Bromo-3-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B14773872.png)
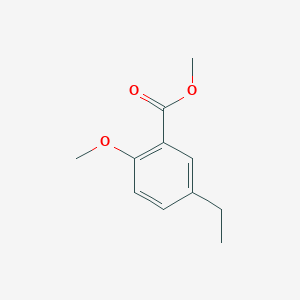
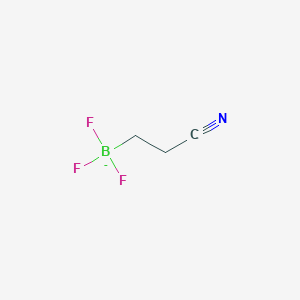
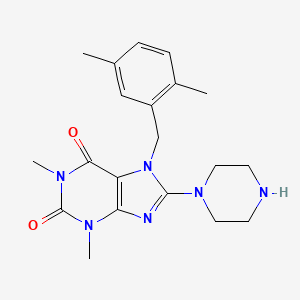
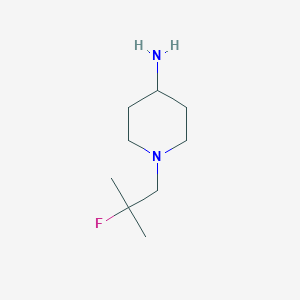
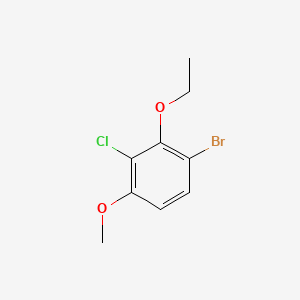
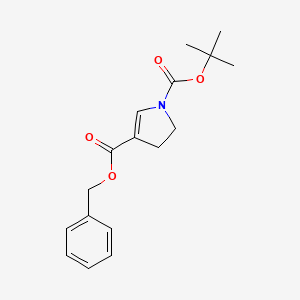
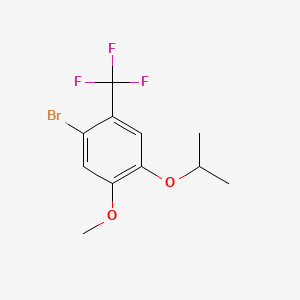

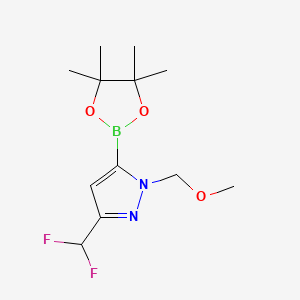
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
